molecular formula C18H21F3N4O3S B2533844 N,6-Dimethyl-N-[1-[2-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]pyrimidin-4-amine CAS No. 2380081-87-6

N,6-Dimethyl-N-[1-[2-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]pyrimidin-4-amine

Cat. No. B2533844
M. Wt: 430.45
InChI Key: ZRIJHILRBSVBOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N,6-Dimethyl-N-[1-[2-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]pyrimidin-4-amine” is a chemical compound with the molecular formula C18H21F3N4O3S. It has a molecular weight of 430.45 . This compound is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The compound has a complex structure with several functional groups. It includes a pyrimidin-4-yl group, a piperidin-4-yl group, a sulfonyl group, and a trifluoromethoxy group . The compound has a total of 29 heavy atoms, 5 rotatable bonds, and 10 hydrogen bond acceptors .


Physical And Chemical Properties Analysis

The compound has a XLogP3-AA value of 3.6 , which is a measure of its lipophilicity. Lipophilicity often influences a compound’s absorption and distribution within the body. The exact mass of the compound is 430.12864620 .

properties

IUPAC Name

N,6-dimethyl-N-[1-[2-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N4O3S/c1-13-11-17(23-12-22-13)24(2)14-7-9-25(10-8-14)29(26,27)16-6-4-3-5-15(16)28-18(19,20)21/h3-6,11-12,14H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRIJHILRBSVBOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N(C)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,6-dimethyl-N-{1-[2-(trifluoromethoxy)benzenesulfonyl]piperidin-4-yl}pyrimidin-4-amine

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